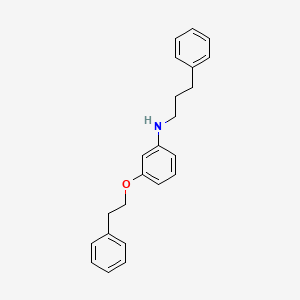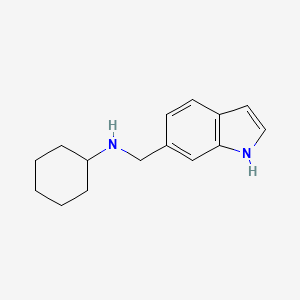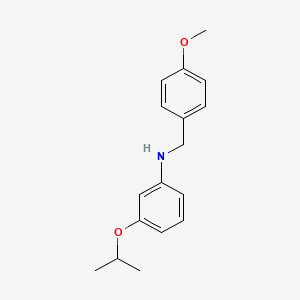![molecular formula C19H25NO B1385336 N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-methylaniline CAS No. 1040689-03-9](/img/structure/B1385336.png)
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Directed Lithiation
Research by Smith, El‐Hiti, and Alshammari (2013) describes the lithiation process of compounds similar to N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-methylaniline. Lithiation occurs on nitrogen and ortho to the directing metalating group, producing high yields of substituted products from the dilithium reagents formed in situ (Smith, El‐Hiti, & Alshammari, 2013).
Synthesis of Biologically Active Intermediates
Zhao, Guo, Lan, and Xu (2017) developed a rapid synthetic method for an intermediate similar to this compound. This compound is important in synthesizing biologically active compounds, demonstrating its potential application in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).
Oxidation Studies
Richards and Evans (1977) studied the anodic oxidation of compounds structurally similar to this compound. They observed products derived from intermediate phenoxy radicals or phenoxonium ions, indicating the compound's utility in electrochemical research (Richards & Evans, 1977).
Chiral Ligand Applications in Catalysis
Mino, Asakawa, Shima, Yamada, Yagishita, and Sakamoto (2015) found that N-(tert-butyl)-N-methylanilines, structurally related to the compound , have axial chirality and can be used as ligands in palladium-catalyzed asymmetric allylic alkylation. This indicates its potential application in catalytic processes (Mino et al., 2015).
Application in Polymer Chemistry
Carloni, Greci, Stipa, Rizzoli, Sgarabotto, and Ugozzoli (1993) investigated the reactions of certain nitroxides and phenoxy radicals, similar to this compound. This study offers insights into its potential use in polymer degradation and stabilization (Carloni et al., 1993).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(2-tert-butylphenoxy)ethyl]-4-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-15-9-11-16(12-10-15)20-13-14-21-18-8-6-5-7-17(18)19(2,3)4/h5-12,20H,13-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWQRLJCEZYWHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCOC2=CC=CC=C2C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine](/img/structure/B1385255.png)


![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline](/img/structure/B1385259.png)
![N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine](/img/structure/B1385260.png)


![N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide](/img/structure/B1385263.png)


![N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline](/img/structure/B1385273.png)
![(3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385275.png)
![[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1385276.png)